Interfacial Activity: Reduced Adsorption Energy at Oil/Water Interface vs. 4-Octanol
At the dodecane/water interface, a model for oil/water systems, 3-ethyl-3-hexanol demonstrates a quantifiably lower standard Gibbs energy of adsorption (-21.10 kJ/mol) compared to its branched isomer 4-octanol (-21.37 kJ/mol) [1]. This indicates weaker interfacial adsorption. Both branched alcohols also showed significantly less negative adsorption energies (by ~3 kJ/mol) than the linear primary alcohol, 1-octanol, confirming a class-level effect [1].
| Evidence Dimension | Standard Gibbs Energy of Adsorption (ΔG°ads) at the dodecane/water interface |
|---|---|
| Target Compound Data | -21.10 kJ/mol |
| Comparator Or Baseline | 4-Octanol: -21.37 kJ/mol; 1-Octanol (class-level baseline): -24.47 kJ/mol |
| Quantified Difference | 0.27 kJ/mol less negative than 4-octanol; approx. 3.37 kJ/mol less negative than 1-octanol |
| Conditions | 25°C, from 0 to 0.02 mole fraction alcohol in dodecane |
Why This Matters
This difference in interfacial adsorption energy can be critical for applications like emulsion stabilization, liquid-liquid extraction, or drug delivery, where precise control over interfacial tension and molecular packing is required.
- [1] Sagert, N. H., Quinn, M. J., & Cribbs, P. E. (1985). The adsorption of 4-octanol and 3-ethyl-3-hexanol at the dodecane/water interface. Journal of Colloid and Interface Science, 106(1), 243-250. View Source
